molecular formula C9H10N2O2S B2965266 5,6-dimethoxy-1H-benzimidazole-2-thiol CAS No. 74004-74-3

5,6-dimethoxy-1H-benzimidazole-2-thiol

Cat. No.: B2965266
CAS No.: 74004-74-3
M. Wt: 210.25
InChI Key: AIPIIYXJGWHOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2O2S. It is characterized by the presence of a benzimidazole ring substituted with methoxy groups at the 5 and 6 positions and a thiol group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1H-benzimidazole-2-thiol involves its interaction with molecular targets through its thiol and methoxy groups. These interactions can modulate various biological pathways, leading to its observed effects. For example, the thiol group can form disulfide bonds with proteins, altering their function and activity . The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in its use as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-1H-benzimidazole-2-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-7-3-5-6(4-8(7)13-2)11-9(14)10-5/h3-4H,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPIIYXJGWHOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=S)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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